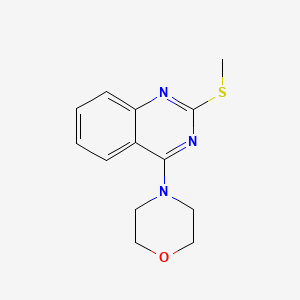

2-(Methylsulfanyl)-4-morpholinoquinazoline

Descripción

2-(Methylsulfanyl)-4-morpholinoquinazoline (CAS: 207127-53-5) is a heterocyclic compound with the molecular formula C₁₃H₁₅N₃OS and a molar mass of 261.34 g/mol . Structurally, it features a quinazoline core substituted at position 2 with a methylsulfanyl (-S-CH₃) group and at position 4 with a morpholine ring. The morpholine moiety enhances solubility and bioavailability, while the methylsulfanyl group contributes to electron-donating effects, influencing reactivity and binding interactions. This compound has garnered interest in medicinal chemistry due to quinazoline's established role in kinase inhibition and anticancer drug development .

Propiedades

IUPAC Name |

4-(2-methylsulfanylquinazolin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-18-13-14-11-5-3-2-4-10(11)12(15-13)16-6-8-17-9-7-16/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRGZDVYSFJDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-4-morpholinoquinazoline typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents like methylthiol or dimethyl disulfide.

Morpholino Group Addition: The morpholino group is generally introduced through nucleophilic substitution reactions using morpholine under suitable conditions.

Industrial Production Methods: Industrial production of 2-(Methylsulfanyl)-4-morpholinoquinazoline may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinazoline core can be reduced under catalytic hydrogenation conditions to yield dihydroquinazoline derivatives.

Substitution: The morpholino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Dihydroquinazoline derivatives.

Substitution Products: Functionalized quinazoline derivatives.

Aplicaciones Científicas De Investigación

2-(Methylsulfanyl)-4-morpholinoquinazoline has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-(Methylsulfanyl)-4-morpholinoquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Key Observations :

- Positional Substitution : The presence of a morpholine ring at position 4 (as in the target compound) improves aqueous solubility compared to phenyl or propargylsulfanyl substituents (e.g., ).

- Electronic Effects : Methylsulfanyl (-SCH₃) groups at position 2 enhance nucleophilicity compared to sulfonyl (-SO₂CH₃) groups, which are electron-withdrawing .

- Biological Activity: Diamino-substituted derivatives (e.g., ) exhibit broader antimicrobial activity due to increased hydrogen-bonding capacity, whereas morpholinoquinazolines show specificity in kinase interactions .

Crystallographic and Physicochemical Properties

- Target Compound: Limited crystallographic data available, but related morpholinoquinazolines exhibit planar quinazoline cores with dihedral angles <10° between substituents, favoring π-stacking interactions .

- 4-Methylsulfanyl-2-phenylquinazoline : Crystal structure (CCDC 1027766) reveals a 13.95° dihedral angle between phenyl and quinazoline rings, with weak C–H···N interactions stabilizing the lattice .

- Diamino Derivatives: Intramolecular N–H···N and N–H···S hydrogen bonds enhance stability in solid-state configurations .

Actividad Biológica

2-(Methylsulfanyl)-4-morpholinoquinazoline is a compound with significant potential in medicinal chemistry, particularly noted for its biological activities, including antimicrobial and anticancer effects. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Name: 2-(Methylsulfanyl)-4-morpholinoquinazoline

- CAS Number: 207127-53-5

- Molecular Formula: C13H15N3OS

- Molecular Weight: 261.34 g/mol

The biological activity of 2-(Methylsulfanyl)-4-morpholinoquinazoline is primarily attributed to its interaction with various molecular targets involved in cellular processes:

- Anticancer Activity: This compound exhibits potential as an anticancer agent by inhibiting receptor tyrosine kinases (RTKs), which are crucial in regulating cell proliferation and survival. Quinazoline derivatives are known for their ability to block these pathways, leading to reduced tumor growth .

- Antimicrobial Effects: The compound has demonstrated activity against a range of pathogenic microorganisms. Its mechanism may involve disrupting microbial cell walls or interfering with metabolic pathways essential for microbial survival.

Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cell proliferation by targeting RTKs, potentially leading to apoptosis in cancer cells. |

| Antimicrobial | Effective against various bacteria and fungi, disrupting cellular functions or structures. |

| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing chronic inflammation in tissues. |

Anticancer Studies

Research has shown that quinazoline derivatives, including 2-(Methylsulfanyl)-4-morpholinoquinazoline, can effectively inhibit tumor growth in various cancer models. For instance:

- In vitro Studies: A study demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells.

- In vivo Studies: Animal models treated with this compound showed a marked reduction in tumor size compared to control groups.

Antimicrobial Efficacy

Several studies have highlighted the antimicrobial properties of 2-(Methylsulfanyl)-4-morpholinoquinazoline:

- Bacterial Inhibition: It was found to inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.

- Fungal Activity: The compound also exhibited antifungal properties against common pathogens such as Candida species.

Pharmacokinetics

The pharmacokinetic profile of 2-(Methylsulfanyl)-4-morpholinoquinazoline is still under investigation; however, preliminary data suggest:

- Absorption: Rapid absorption post-administration.

- Distribution: Widely distributed in tissues due to its lipophilic nature.

- Metabolism: Primarily metabolized by the liver enzymes, with several metabolites identified.

- Excretion: Excreted mainly through urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.